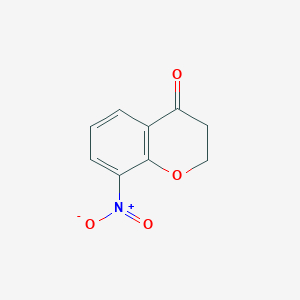
1,2,3,4-Tetrahydroisoquinolin-4-ol hydrochloride
Descripción general
Descripción
1,2,3,4-Tetrahydroisoquinolin-4-ol hydrochloride is a useful research compound. Its molecular formula is C9H12ClNO and its molecular weight is 185.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Local Anesthetic Activity and Acute Toxicity
Research indicates that derivatives of 1,2,3,4-tetrahydroisoquinoline, including 1,2,3,4-tetrahydroisoquinolin-4-ol hydrochloride, display significant local anesthetic activity. A study by Azamatov et al. (2023) found that these compounds, synthesized via the Pictet–Spengler reaction, showed higher local anesthetic activity than lidocaine in rabbit eyes. Additionally, their acute toxicity and structure-toxicity relationship were explored, revealing insights into their safety profiles (Azamatov et al., 2023).
Analgesic and Anti-Inflammatory Effects
1,2,3,4-Tetrahydroisoquinoline derivatives have been studied for their analgesic and anti-inflammatory properties. Rakhmanova et al. (2022) investigated the effects of 1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, finding that it exhibited significant analgesic and anti-inflammatory activities. This suggests potential medical applications as a non-narcotic analgesic (Rakhmanova et al., 2022).
Anticancer Agents
Tetrahydroisoquinoline derivatives, including this compound, have been evaluated for their anticancer properties. Redda et al. (2010) synthesized analogs maintaining the tetrahydroisoquinoline moiety and tested them for in vitro anticancer activity against various breast cancer cell lines, showing promising results (Redda et al., 2010).
Parkinsonism Research
This compound has been implicated in researchrelated to Parkinson's disease. Kotake et al. (1996) examined the effects of chronic administration of 1-benzyl-1,2,3,4-tetrahydroisoquinoline hydrochloride, a similar compound, in primates. The study suggested that derivatives of tetrahydroisoquinoline might induce parkinsonism-like symptoms, providing valuable insights into the mechanisms of Parkinson's disease (Kotake et al., 1996).
Therapeutics and Patent Review
Tetrahydroisoquinolines, including this compound, are recognized as 'privileged scaffolds' in drug discovery. Singh and Shah (2017) reviewed patents on the therapeutic applications of these compounds, highlighting their role in cancer, malaria, central nervous system disorders, cardiovascular diseases, and metabolic disorders. This review indicates the diverse potential of these compounds in various therapeutic areas (Singh & Shah, 2017).
Antiglioma Activity
Research by Mohler et al. (2006) found that certain 1,2,3,4-tetrahydroisoquinoline derivatives, including variants of tetrahydroisoquinolin-4-ol hydrochloride, demonstrated significant antiglioma activity, suggesting their potential use in treating glioma, a type of brain tumor (Mohler et al., 2006).
Mecanismo De Acción
Target of Action
1,2,3,4-Tetrahydroisoquinolin-4-ol hydrochloride is a member of the isoquinoline alkaloids, a large group of natural products Isoquinoline alkaloids, including 1,2,3,4-tetrahydroisoquinolines (thiq), are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
Thiq based compounds are known to interact with their targets, leading to changes that result in their biological activities .
Biochemical Pathways
Thiq based compounds are known to affect various biochemical pathways, leading to their diverse biological activities .
Result of Action
Thiq based compounds are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Propiedades
IUPAC Name |
1,2,3,4-tetrahydroisoquinolin-4-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO.ClH/c11-9-6-10-5-7-3-1-2-4-8(7)9;/h1-4,9-11H,5-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMTJSBDABPOTQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2CN1)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5-Methylbenzo[d]isoxazol-3-amine](/img/structure/B1320872.png)









